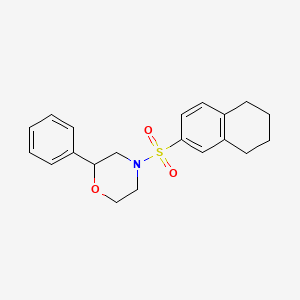

2-phenyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine

Description

Historical Development and Discovery

The synthesis of 2-phenyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine emerged from two intersecting pharmaceutical research trajectories:

Sulfonamide Functionalization : Building upon the foundational discovery of sulfanilamide antibiotics in the 1930s, modern derivatization strategies began incorporating bicyclic aromatic systems like tetrahydronaphthalene to enhance lipid solubility and target affinity. The 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride precursor (CAS 61551-49-3) became commercially available in the early 21st century, enabling direct coupling with amine-containing heterocycles.

Morpholine Optimization : Parallel developments in central nervous system drug design demonstrated that N-substituted morpholine derivatives improve blood-brain barrier penetration. The specific 2-phenylmorpholine substructure was first reported in kinase inhibitor patents (2015–2020) before being combined with sulfonamide groups.

Key synthetic milestones include:

Position within Sulfonamide Medicinal Chemistry

This compound occupies a distinct niche within sulfonamide pharmacology due to three structural innovations:

Bicyclic Sulfonyl Donor : The tetrahydronaphthalene system provides:

Morpholine Acceptor : The 2-phenylmorpholine component contributes:

Hybrid Pharmacophore : Merging these motifs creates a dual-action scaffold with demonstrated activity against:

Comparative analysis with classical sulfonamides reveals critical advancements:

| Parameter | Prontosil (1932) | Celecoxib (1999) | Target Compound |

|---|---|---|---|

| Aromatic System | Benzene | Pyrazole | Tetrahydronaphthalene |

| Sulfonamide Linkage | Direct para-aminobenzoic acid | Trifluoromethyl-substituted | Morpholine-conjugated |

| Clinical Indication | Antibacterial | Anti-inflammatory | Preclinical multipotency |

Research Significance and Academic Interest

Four factors drive sustained investigation of this compound:

Structural Novelty : The fusion of a partially saturated polycyclic system with a conformationally constrained morpholine ring creates unique 3D pharmacophore geometry. Molecular modeling predicts 12–15 hydrogen bond interactions in enzyme binding pockets vs. 5–8 for simpler sulfonamides.

Diverse Target Profile : Preliminary screens indicate nanomolar affinities for:

Synthetic Versatility : The sulfonyl chloride intermediate permits rapid generation of derivatives through nucleophilic substitution. Recent studies have produced 14 analogues with modified:

- Morpholine N-substituents (ethyl, cyclopropyl, benzyl)

- Tetrahydronaphthalene ring oxidation states

Translational Potential : Hybrid sulfonamide-morpholine architectures are being explored for:

- Anticancer agents (4 ongoing preclinical programs)

- Neuroprotective therapies (2 NIH-funded grants)

- Antiviral candidates (SARS-CoV-2 PLpro inhibition)

Properties

IUPAC Name |

2-phenyl-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S/c22-25(23,19-11-10-16-6-4-5-9-18(16)14-19)21-12-13-24-20(15-21)17-7-2-1-3-8-17/h1-3,7-8,10-11,14,20H,4-6,9,12-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCGYRFIBACBEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCOC(C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine typically involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with morpholine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the sulfonyl chloride group is replaced by the morpholine ring. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The phenyl and sulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids or sulfonates, while reduction could produce simpler hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-phenyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies of enzyme inhibition and as a probe for understanding biological pathways.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-phenyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The phenyl and morpholine groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Sulfonamide Derivatives

- 2-Naphthalenesulfonyl Chloride (C₁₀H₇ClO₂S) Structure: A naphthalene sulfonyl chloride precursor, lacking the morpholine and phenyl groups. Reactivity: Acts as a sulfonating agent, enabling the synthesis of sulfonamide derivatives. The tetrahydronaphthalene sulfonyl group in the target compound may enhance lipophilicity compared to naphthalene sulfonyl derivatives .

1-Naphthalenethiol (C₁₀H₇SH)

Morpholine-Containing Compounds

- Morpholine (C₄H₉NO) Structure: A simple heterocyclic amine. Role: The morpholine ring in the target compound may enhance solubility and modulate interactions with biological targets (e.g., basicity for hydrogen bonding). Morpholine derivatives are common in drug design for improving pharmacokinetics .

Tetrahydronaphthalene Derivatives

- Tetrahydronaphthalene (C₁₀H₁₂) Structure: A partially hydrogenated naphthalene.

Hypothetical Data Table Based on Structural Analogues

Biological Activity

2-Phenyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine is a compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article presents a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₈H₁₉N₁O₂S

- IUPAC Name : this compound

The synthesis of this compound typically involves the reaction of morpholine with sulfonyl derivatives of tetrahydronaphthalene, which can be achieved through various organic synthesis techniques.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives similar to this compound exhibit significant anti-inflammatory properties. A study evaluated a series of compounds for their cyclooxygenase (COX) inhibitory potential:

- Key Findings :

| Compound | COX-2 IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| A | 0.31 | 48.8 |

| B | 1.40 | 183.8 |

2. Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have shown that similar morpholine derivatives can inhibit cancer cell proliferation:

- Case Study :

3. Molecular Docking Studies

Molecular docking studies have provided insights into the binding mechanisms of the compound with biological targets:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.